6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a pyridazinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Piperidine Ring Formation: The piperidine ring is often formed via the hydrogenation of pyridine derivatives.
Coupling Reactions: The imidazole and piperidine rings are then coupled using a suitable linker, such as a carbonyl group, under specific reaction conditions.
Pyridazinone Core Formation: The final step involves the cyclization of the intermediate compound to form the pyridazinone core, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or piperidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyrimidin-4(3H)-one
- 6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridine-3(2H)-one
Uniqueness
6-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is unique due to its specific combination of functional groups and the resulting biological activity. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
6-[4-(imidazol-1-ylmethyl)piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-18-14(21)3-2-13(17-18)15(22)20-7-4-12(5-8-20)10-19-9-6-16-11-19/h2-3,6,9,11-12H,4-5,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGORNVVFEBVIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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